molecular formula C20H18N2O3S B2631898 Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-77-4

Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2631898
CAS No.: 887902-77-4
M. Wt: 366.44
InChI Key: GKOHOOUXPXFIQV-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a synthetic benzothiazole derivative characterized by a 5,6,7,8-tetrahydronaphthalene (tetralin) carboxamide substituent at position 2 and a methyl ester at position 6 of the benzothiazole core. Its structural complexity arises from the fusion of the tetralin moiety, which introduces conformational rigidity and lipophilicity compared to simpler aromatic substituents.

Properties

IUPAC Name

methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-19(24)15-8-9-16-17(11-15)26-20(21-16)22-18(23)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOHOOUXPXFIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves the following steps:

  • Formation of the Tetrahydronaphthalene Moiety: : This step involves the hydrogenation of naphthalene derivatives to form the tetrahydronaphthalene structure. Common reagents include hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C).

  • Synthesis of the Benzo[d]thiazole Ring: : The benzo[d]thiazole ring is synthesized through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives. This reaction often requires acidic or basic conditions to proceed efficiently.

  • Amidation Reaction: : The carboxylic acid group of the tetrahydronaphthalene derivative is converted to an amide by reacting with an amine derivative of benzo[d]thiazole. This step may involve coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

  • Esterification: : Finally, the carboxylic acid group of the benzo[d]thiazole is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydrobenzo[d]thiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis, among others.

Comparison with Similar Compounds

Key Advantages Over Analogs :

  • Methyl ester at position 6 balances stability and metabolic activation.

Limitations :

  • Multi-step synthesis reduces overall yield (<50%) compared to simpler analogs like acetamido derivatives (yields 60–75%) .

Biological Activity

Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate (CAS No. 887902-77-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzo[d]thiazole moiety linked to a tetrahydronaphthalene derivative, which is known for its diverse pharmacological properties.

  • Molecular Formula : C20H18N2O3S
  • Molecular Weight : 366.44 g/mol
  • IUPAC Name : methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
  • InChI Key : Available in PubChem database

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and naphthalene structures. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway.
    • Structure-activity relationship (SAR) studies indicate that modifications on the thiazole and naphthalene rings can enhance cytotoxicity.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
    • A recent experimental study reported that similar thiazole derivatives showed up to 80% inhibition of cell proliferation in A549 cells at concentrations as low as 10 µM .

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties. Preliminary investigations suggest that this compound may possess significant antibacterial and antifungal activities.

  • Testing Against Pathogens :
    • The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
    • Fungal assays indicated effectiveness against Candida albicans, suggesting potential applications in treating fungal infections.

Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties. This compound has been explored for its ability to inhibit inflammatory cytokines.

  • Cytokine Inhibition :
    • In vitro studies showed that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages by over 50%, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure:

Structural FeatureActivity
Thiazole RingAntimicrobial & Anticancer
Tetrahydronaphthalene MoietyEnhances cytotoxicity
Methyl GroupIncreases solubility and bioavailability

Q & A

Q. Table 1. Key Synthetic Parameters for Cyclization Reactions

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–100°C+20%
Hydrazine Equivalents1.2–1.5 eq+15%
Purification SolventEthanol/Ethyl AcetatePurity >98%

Q. Table 2. Spectral Signatures for Functional Groups

GroupNMR (δ, ppm)IR (cm1^{-1})
Methyl Ester3.8–4.0 (s, 3H)1720–1740
Tetrahydronaphthalene1.5–2.8 (m, 8H)N/A
CarboxamidoN/A1650–1680

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